[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether
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Overview
Description
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chlorobenzyl sulfanyl group and a pyrrolidinyl group, along with a methyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as a β-diketone and a guanidine derivative.
Introduction of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group on the pyrimidine ring.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using a pyrrolidine derivative.
Methyl Ether Formation: The final step involves the methylation of a hydroxyl group on the pyrimidine ring using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. It can also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and infectious diseases, by targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(methoxymethyl)-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-22-11-15-10-16(21-8-2-3-9-21)20-17(19-15)23-12-13-4-6-14(18)7-5-13/h4-7,10H,2-3,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUPOJZJNNSVJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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